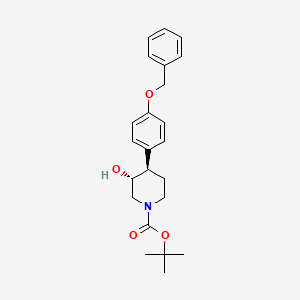

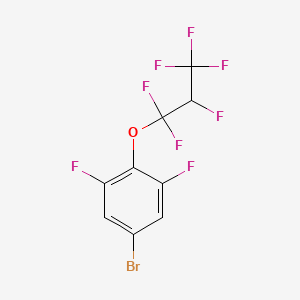

![molecular formula C36H54ClCrN2O2- B1143170 (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride CAS No. 164931-83-3](/img/structure/B1143170.png)

(1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride is a useful research compound. Its molecular formula is C36H54ClCrN2O2- and its molecular weight is 634.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Catalysis in Asymmetric Epoxidations : This chromium complex is used as a catalyst in asymmetric epoxidation reactions. Studies have shown that it can catalyze alkene epoxidations and form high-valence chromium complexes as intermediates, indicating its effectiveness in such reactions (Bryliakov & Talsi, 2003).

Study of Intermediates in Catalytic Processes : The compound has been instrumental in the study of intermediates in catalytic processes, particularly in the context of epoxidation reactions. This involves using spectroscopic techniques to characterize the intermediates and understand their role in the catalytic cycle (Bryliakov & Talsi, 2003).

Photochemistry and Luminescence Studies : Research has also delved into its photochemistry, particularly its phototautomerization and luminescence characteristics. This includes studies on its behavior under light exposure and its potential for reversible photochromism and luminescence applications (Kunkely & Vogler, 2001).

Fluorescence Quenching in Protein Studies : The compound has been used to study the fluorescence quenching in various proteins. This application is significant in understanding protein interactions and dynamics, especially in the context of binding to chromium complexes (Crouse et al., 2011).

Copolymerization Processes : It plays a role in the copolymerization of oxetane and CO2, demonstrating its utility in polymer chemistry. This includes studies on the selectivity and efficiency of the copolymerization process, providing insights into the development of new polymeric materials (Darensbourg & Moncada, 2010).

Investigation of Electronic and Geometric Structures : The compound has been utilized in the detailed study of the electronic and geometric structures of oxidized metal complexes, contributing to a deeper understanding of their properties and potential applications in various chemical processes (Storr et al., 2008).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of this compound is the asymmetric ring-opening of meso-epoxides and the kinetic resolution of terminal epoxides . It acts as a catalyst in these reactions, facilitating the conversion of these compounds.

Mode of Action

The compound interacts with its targets by acting as a catalyst . It facilitates the asymmetric ring-opening of meso-epoxides and the kinetic resolution of terminal epoxides . This interaction leads to changes in the structure of the target compounds, enabling further reactions to take place.

Biochemical Pathways

The compound affects the epoxide biochemical pathway . By catalyzing the ring-opening of meso-epoxides and the kinetic resolution of terminal epoxides, it influences the downstream effects of these reactions . These effects can include the formation of new compounds, which can have various roles in biochemical processes.

Result of Action

The molecular effect of the compound’s action is the transformation of meso-epoxides and terminal epoxides into different compounds through asymmetric ring-opening and kinetic resolution . On a cellular level, these transformations can lead to various effects, depending on the specific compounds produced and their roles in cellular processes.

Biochemische Analyse

Biochemical Properties

(1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride plays a significant role in biochemical reactions, primarily as a catalyst. It interacts with enzymes such as epoxide hydrolases and Diels-Alderases, facilitating the asymmetric ring-opening of meso-epoxides and the kinetic resolution of terminal epoxides . The compound also engages with proteins involved in the copolymerization of carbon dioxide and epoxides, enhancing the efficiency of these reactions . These interactions are typically characterized by the formation of transient complexes, where the chromium center coordinates with the substrate, leading to the desired enantioselective transformation.

Cellular Effects

The effects of (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key enzymes involved in signal transduction . This modulation can lead to changes in gene expression, affecting cellular metabolism and function. For instance, the compound has been shown to alter the expression of genes involved in oxidative stress response, thereby impacting the cell’s ability to manage reactive oxygen species . Additionally, it can affect cellular proliferation and apoptosis, depending on the concentration and exposure duration.

Molecular Mechanism

At the molecular level, (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride exerts its effects through several mechanisms. The chromium center of the compound binds to specific sites on enzymes and substrates, facilitating catalytic reactions . This binding often involves coordination with nitrogen and oxygen atoms, stabilizing the transition state and lowering the activation energy of the reaction. The compound can also act as an enzyme inhibitor or activator, depending on the context, by altering the enzyme’s conformation and activity . These interactions can lead to changes in gene expression, as the compound influences transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride can change over time. The compound is relatively stable, with a high melting point and resistance to degradation under standard conditions . Prolonged exposure to light and air can lead to gradual degradation, affecting its catalytic activity . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity . These effects are often dose-dependent and can vary based on the experimental conditions.

Dosage Effects in Animal Models

The effects of (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride in animal models are dose-dependent. At low doses, the compound can enhance metabolic activity and improve oxidative stress response . At higher doses, it can induce toxicity, leading to adverse effects such as liver damage and oxidative stress . Threshold effects have been observed, where the compound’s beneficial effects plateau and then reverse at higher concentrations . These findings highlight the importance of careful dosage control in experimental and therapeutic applications.

Metabolic Pathways

(1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, influencing the metabolism of various substrates . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels . These interactions can have downstream effects on cellular energy production, detoxification processes, and biosynthetic pathways.

Transport and Distribution

Within cells and tissues, (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride is transported and distributed through interactions with transporters and binding proteins . The compound can bind to albumin and other serum proteins, facilitating its distribution throughout the body . Its localization within cells is influenced by its affinity for specific organelles, such as the mitochondria and endoplasmic reticulum . These interactions can affect the compound’s accumulation and activity within different cellular compartments.

Subcellular Localization

The subcellular localization of (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride is critical for its activity. The compound is often found in the mitochondria, where it can influence oxidative phosphorylation and reactive oxygen species production . It can also localize to the endoplasmic reticulum, affecting protein folding and stress response pathways . Targeting signals and post-translational modifications play a role in directing the compound to specific compartments, ensuring its proper function and activity within the cell .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride involves the condensation reaction between cyclohexanediamine and 3,5-di-t-butylsalicylaldehyde, followed by complexation with chromium(III) chloride.", "Starting Materials": [ "Cyclohexanediamine", "3,5-di-t-butylsalicylaldehyde", "Chromium(III) chloride" ], "Reaction": [ "Step 1: Dissolve cyclohexanediamine in a solvent such as ethanol or methanol.", "Step 2: Add 3,5-di-t-butylsalicylaldehyde to the solution and stir at room temperature for several hours.", "Step 3: Filter the resulting precipitate and wash with the solvent to obtain the Schiff base ligand.", "Step 4: Dissolve the Schiff base ligand in a solvent such as dichloromethane or chloroform.", "Step 5: Add chromium(III) chloride to the solution and stir at room temperature for several hours.", "Step 6: Filter the resulting precipitate and wash with the solvent to obtain the final product, (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride." ] } | |

| 164931-83-3 | |

Molekularformel |

C36H54ClCrN2O2- |

Molekulargewicht |

634.3 g/mol |

IUPAC-Name |

chromium;2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;chloride |

InChI |

InChI=1S/C36H54N2O2.ClH.Cr/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;;/h17-22,29-30,39-40H,13-16H2,1-12H3;1H;/p-1/t29-,30-;;/m1../s1 |

InChI-Schlüssel |

URIXSIRVKMNVQX-SEILFYAJSA-M |

Isomerische SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Cl-].[Cr] |

SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.Cl[Cr](Cl)Cl |

Kanonische SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Cl-].[Cr] |

Herkunft des Produkts |

United States |

Q1: What are the key applications of (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride in organic synthesis?

A1: this compound serves as a versatile catalyst or reagent in a variety of asymmetric transformations. [] While the provided research paper focuses on the compound's characterization, its utility in asymmetric synthesis is well-documented in scientific literature. Researchers utilize its chiral environment to facilitate enantioselective reactions, leading to the formation of chiral molecules with high stereoselectivity. These reactions are crucial in various fields, including pharmaceuticals, agrochemicals, and materials science, where the production of enantiomerically pure compounds is often essential.

Q2: What are the safety considerations associated with handling this compound?

A2: The provided research highlights that this compound is harmful if inhaled, swallowed, or comes into contact with skin. [] Therefore, appropriate personal protective equipment, including gloves, protective clothing, eye protection, and face protection, must be worn when handling this compound. It is essential to handle it in well-ventilated areas to minimize the risk of inhalation. Additionally, the compound should be stored away from strong oxidizing agents to prevent hazardous decomposition.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

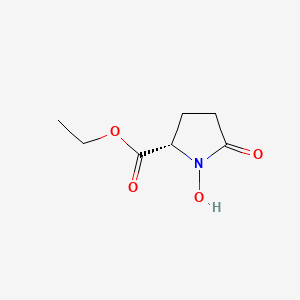

![4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enyl-1-piperazinyl]-phenylmethyl]-N,N-diethylbenzamide](/img/structure/B1143094.png)

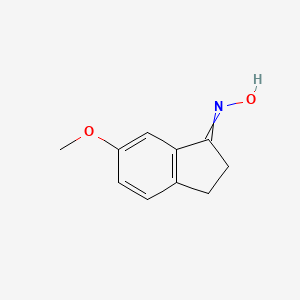

![tert-Butyl (1S,3S)-5-azaspiro[2.4]heptan-1-ylcarbamate](/img/structure/B1143100.png)

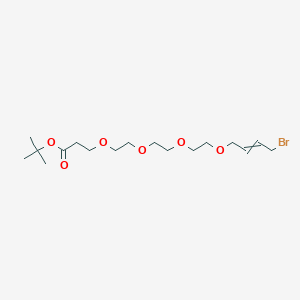

![4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide](/img/structure/B1143102.png)